molecular formula C₃₇H₅₈D₃BrN₂O₄ B1152347 Rapacuronium-d3 Bromide

Rapacuronium-d3 Bromide

货号: B1152347
分子量: 680.81
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rapacuronium-d3 Bromide, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₅₈D₃BrN₂O₄ and its molecular weight is 680.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Profile

Rapacuronium is an aminosteroid neuromuscular blocker that acts by competitively inhibiting acetylcholine at the neuromuscular junction. Its rapid onset and short duration of action make it particularly useful for facilitating tracheal intubation and providing muscle relaxation during surgical procedures.

  • Onset of Action : Approximately 1.2 to 1.8 minutes at a standard dose of 1.5 mg/kg.
  • Duration of Action : Ranges from 10.2 to 16.5 minutes.
  • Clinical Efficacy : Achieves acceptable intubating conditions in 68% to 89% of patients within one minute after administration .

Anesthesia

Rapacuronium-d3 bromide is primarily used in anesthesia for:

  • Tracheal Intubation : It provides rapid intubating conditions comparable to those achieved with succinylcholine but without the associated risks of depolarizing agents.
  • Surgical Procedures : It is suitable for short surgical interventions where rapid recovery is desired.

Special Populations

Clinical studies indicate that rapacuronium is effective across various patient demographics:

  • Elderly Patients : Similar onset and duration compared to younger populations.
  • Patients with Renal or Hepatic Dysfunction : Adjustments may be necessary, but it remains effective .

Adverse Effects

While generally well-tolerated, rapacuronium can cause side effects:

  • Bronchospasm : Reported in approximately 3.4% of patients.
  • Other minor effects include tachycardia and hypotension .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Onset Time (min)1.2 - 1.8
Duration of Action (min)10.2 - 16.5
Plasma Clearance (mL/kg/min)6.56
Half-life (min)141
Protein Binding (%)50 - 88

Table 2: Clinical Efficacy in Different Populations

Population TypeAcceptable Intubation (%)Onset Time (min)
General Adult Population68 - 891.2 - 1.8
Elderly PatientsSimilarSimilar
Renal Dysfunction PatientsEffectiveSimilar

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of rapacuronium:

  • A clinical trial demonstrated that rapacuronium provided adequate muscle relaxation during elective surgeries with a low incidence of adverse effects compared to traditional neuromuscular blockers .
  • Another study focused on patients undergoing cardiac surgery, indicating that rapacuronium maintained stable hemodynamics while providing effective neuromuscular blockade .

属性

分子式

C₃₇H₅₈D₃BrN₂O₄

分子量

680.81

同义词

Org 9487-d3;  Raplon-d3;  1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium Bromide-d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。